molecular formula C8H12BNO2 B2824105 4-Methyl-3-(methylamino)phenylboronic acid CAS No. 2377611-15-7

4-Methyl-3-(methylamino)phenylboronic acid

Cat. No.: B2824105
CAS No.: 2377611-15-7
M. Wt: 165
InChI Key: NNZUEWUVKXDSCP-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylamino)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has a methyl group and a methylamino group attached to the phenyl ring, making it a unique derivative of phenylboronic acid. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylamino)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methyl-3-nitrophenylboronic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Methylation: The amino group is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methylamino)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a boronate ester.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by coupling the boronic acid with an aryl halide.

Scientific Research Applications

4-Methyl-3-(methylamino)phenylboronic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Boronic acids are known to interact with biological molecules, making them useful in the development of enzyme inhibitors and sensors.

    Medicine: The compound can be used in the design of drugs and therapeutic agents, particularly those targeting enzymes or proteins.

    Industry: It is used in the production of advanced materials and polymers, as well as in the development of sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition or sensor development.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: The parent compound without the methyl and methylamino groups.

    4-Methoxyphenylboronic acid: A derivative with a methoxy group instead of a methylamino group.

    3-Aminophenylboronic acid: A derivative with an amino group instead of a methylamino group.

Uniqueness

4-Methyl-3-(methylamino)phenylboronic acid is unique due to the presence of both a methyl group and a methylamino group on the phenyl ring. This structural modification can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

[4-methyl-3-(methylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-6-3-4-7(9(11)12)5-8(6)10-2/h3-5,10-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZUEWUVKXDSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)NC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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